4-(3-Hydroxyphenyl)piperidine
Overview
Description
4-(3-Hydroxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a hydroxyphenyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of opioid receptor interactions .
Mechanism of Action
Target of Action
The primary target of 4-(3-Hydroxyphenyl)piperidine is the kappa-opioid receptor (κ) . The kappa-opioid receptor is a G protein-coupled receptor that is activated by the neuropeptide dynorphin . It is highly expressed in brain structures underlying emotional control and stress responses, including brain stem nuclei, amygdala, hippocampus, and cortical regions .
Mode of Action
This compound interacts with its target, the kappa-opioid receptor, as an antagonist . This means it binds to the receptor and inhibits its normal function.
Biochemical Pathways
The kappa-opioid receptor is part of the opioid signaling pathway. When this compound binds to the receptor, it prevents the activation of the receptor by dynorphin, thereby inhibiting the downstream effects of this pathway .
Pharmacokinetics
The compound was designed using soft-drug principles, which suggests it may have been designed for improved bioavailability .
Result of Action
The result of this compound’s action is the inhibition of kappa-opioid receptor signaling . This can block stress-induced behavioral responses . In vivo, it has been shown to significantly block U50,488-induced antinociception .
Action Environment
The action environment of this compound is primarily the central nervous system, where the kappa-opioid receptors are located
Biochemical Analysis
Biochemical Properties
4-(3-Hydroxyphenyl)piperidine interacts with opioid receptors, specifically the δ-opioid receptor . It binds to the receptor but does not activate it, acting as a competitive antagonist . This means it competes with other molecules for the binding site, preventing them from activating the receptor.
Cellular Effects
The primary cellular effect of this compound is its interaction with opioid receptors. By acting as an antagonist, it can influence cell function by blocking the activation of these receptors
Molecular Mechanism
The molecular mechanism of this compound involves binding to the δ-opioid receptor without activating it This prevents other molecules from activating the receptor, effectively blocking the receptor’s normal function
Dosage Effects in Animal Models
Information on the effects of different dosages of this compound in animal models is currently limited. It is known that the compound acts as an opioid receptor antagonist , which suggests that its effects would likely vary with dosage, potentially including threshold effects or toxic effects at high doses.
Metabolic Pathways
It is known that the compound is an analog of piperidine , suggesting that it may be involved in similar metabolic pathways
Transport and Distribution
Given its role as an opioid receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with these receptors
Subcellular Localization
As an opioid receptor antagonist, it is likely to be found in locations where these receptors are present
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)piperidine typically involves the reaction of 3-hydroxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by nucleophilic addition of the piperidine ring to the aldehyde group. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of intermediate compounds or the use of continuous flow reactors to optimize yield and purity. The choice of catalysts and reaction conditions can vary depending on the desired scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of 4-(3-oxophenyl)piperidine.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 4-(3-bromophenyl)piperidine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential as an opioid receptor antagonist, which could be useful in the development of pain management therapies.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Comparison with Similar Compounds
3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: Similar structure but with additional methyl groups, which can affect its pharmacological properties.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: A different class of compounds with a piperidine core, known for their anticancer properties
Uniqueness: 4-(3-Hydroxyphenyl)piperidine is unique due to its specific substitution pattern, which confers distinct pharmacological properties, particularly its role as an opioid receptor antagonist. This makes it a valuable compound for research in pain management and addiction therapy .
Properties
IUPAC Name |
3-piperidin-4-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINLIMGQGJZNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442024 | |
Record name | 4-(3-Hydroxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110878-71-2 | |
Record name | 4-(3-Hydroxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Hydroxyphenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-(3-hydroxyphenyl)piperidine derivatives interact with opioid receptors?
A1: These compounds bind to opioid receptors, which are G protein-coupled receptors primarily found in the central and peripheral nervous systems. This binding interaction, often characterized by the 3-hydroxyphenyl group adopting an equatorial orientation relative to the piperidine ring, can either activate the receptor (agonist) or block its activation by other ligands (antagonist) [, , ].
Q2: What are the downstream effects of opioid receptor modulation by these compounds?
A2: Depending on the specific receptor subtype targeted (mu, delta, kappa), these compounds can elicit diverse pharmacological effects, including analgesia, modulation of gastrointestinal motility, and potential impact on mood and feeding behaviors [, , , , ].
Q3: What is the core molecular structure of this compound?
A3: The core structure consists of a piperidine ring substituted at the 4-position with a 3-hydroxyphenyl group. Variations in substituents on the nitrogen atom and other positions on the piperidine ring give rise to a diverse range of analogues with varying pharmacological properties [, , , ].
Q4: How has computational chemistry been employed in the study of this compound derivatives?
A4: Computational techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have been instrumental in understanding the bioactive conformation of these compounds, predicting their binding affinities for opioid receptors, and guiding the design of novel analogs with improved pharmacological profiles [, , ].
Q5: What are the key structural features influencing the affinity and selectivity of these compounds for opioid receptors?
A5: Research has identified several key structural determinants:
- Stereochemistry: The trans configuration of the 3,4-dimethyl substituents on the piperidine ring is often favored for antagonist activity [, , ].
- N-Substituent: The size, shape, and chemical properties of the substituent on the piperidine nitrogen significantly influence receptor subtype selectivity and potency [, , , ].
- 3-Hydroxyphenyl Group: Maintaining this group in an equatorial orientation relative to the piperidine ring appears crucial for antagonist activity [, ].
Q6: How does the presence or absence of the 3,4-dimethyl groups on the piperidine ring impact opioid receptor binding?
A6: While the trans-3,4-dimethyl configuration often contributes to antagonist potency, studies show that removing these methyl groups can, in certain cases, enhance selectivity for specific opioid receptor subtypes without significant loss in binding affinity [, , ].
Q7: What formulation strategies have been explored to improve the bioavailability of this compound derivatives?
A7: While specific formulation strategies are not extensively discussed in the provided research, the development of peripherally selective antagonists like LY246736 (alvimopan) suggests successful optimization for oral bioavailability and targeted tissue distribution [, ].
Q8: How does altering the N-substituent in this compound derivatives impact their pharmacokinetic properties?
A8: Modifying the N-substituent can significantly influence a compound's lipophilicity, metabolic stability, and ability to cross biological barriers, ultimately affecting its absorption, distribution, metabolism, and excretion (ADME) profile [, ]. For example, increasing lipophilicity can lead to greater peripheral selectivity by limiting brain penetration [].
Q9: Have any this compound derivatives demonstrated long-acting opioid receptor antagonism in vivo?
A9: Yes, compounds like norbinaltorphimine (norBNI) and JDTic, despite binding non-covalently to the kappa opioid receptor, exhibit a remarkably prolonged duration of action, likely due to their ability to disrupt receptor signaling pathways beyond simply occupying the binding site [, ].
Q10: What types of in vitro assays have been employed to characterize the pharmacological activity of these compounds?
A10: Researchers have utilized various in vitro assays, including radioligand binding studies to determine receptor affinity, as well as functional assays like [35S]GTPγS binding to assess the compound's ability to activate or inhibit downstream signaling pathways [, , ].
Q11: What animal models have been used to evaluate the in vivo effects of this compound derivatives?
A11: Rodent models of obesity, pain, and gastrointestinal motility have been used to assess the efficacy of these compounds in a living system. For instance, LY255582 was shown to reduce food intake and body weight in obese rats [, , , ].
Q12: How does the concept of peripheral selectivity relate to drug delivery and targeting in the context of this compound opioid antagonists?
A12: By designing compounds that preferentially distribute to peripheral tissues and have limited access to the central nervous system, researchers aim to minimize centrally mediated side effects while achieving localized therapeutic benefits, as exemplified by alvimopan for accelerating postoperative gastrointestinal recovery [, ].
Q13: Are there other chemical classes being explored as alternatives to 4-(3-hydroxyphenyl)piperidines for targeting opioid receptors?
A13: Yes, research has explored alternative scaffolds, such as 9β-methyl-5-(3-hydroxyphenyl)morphans and 2-amino-1,1-dimethyl-7-hydroxytetralin derivatives, as potential opioid receptor antagonists with distinct structural and potentially pharmacological properties [, ].
Q14: What were some of the early milestones in the development of this compound derivatives as opioid receptor ligands?
A14: Early structure-activity relationship (SAR) studies led to the identification of nonselective opioid receptor antagonists like LY255582, which showed promising anorectic effects in animal models of obesity [, ]. This discovery paved the way for further development of this chemical class for various applications.
Q15: How has the research on this compound derivatives fostered cross-disciplinary collaboration?
A15: The pursuit of understanding these compounds has brought together researchers from diverse fields, including medicinal chemistry, pharmacology, computational chemistry, and behavioral neuroscience, highlighting the interdisciplinary nature of drug discovery and development [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.